
Methanone, (1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl- is an organic compound belonging to the benzoxazine family. Benzoxazines are known for their unique heterocyclic structures, which consist of a benzene ring fused with an oxazine ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methanone, (1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl- typically involves the condensation of o-aminobenzyl alcohols with aldehydes or ketones. One common method is the reaction of 2-aminophenol with chloroacetyl chloride in refluxing methylisobutylketone (MIBK) in the presence of aqueous sodium bicarbonate . Another method involves the reaction of 2-aminophenols with α-bromo-γ-butyrolactone in N,N-dimethylformamide (DMF) in the presence of potassium carbonate or sodium hydride at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
Methanone, (1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of methanone, (1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it acts by producing hydroxamic acids from hydroxamic acid glucosides, which play a role in plant defense . In medicinal applications, it inhibits HIV-1 reverse transcriptase by binding to the enzyme and preventing viral replication .
Comparación Con Compuestos Similares
Similar Compounds
Efavirenz: A non-nucleoside reverse transcriptase inhibitor with a similar benzoxazine structure.
DIMBOA: A benzoxazine derivative involved in plant defense mechanisms.
Uniqueness
Methanone, (1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl- is unique due to its versatile applications across different fields and its ability to undergo various chemical transformations. Its structure allows for modifications that can enhance its properties for specific applications, making it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
90284-44-9 |
|---|---|
Fórmula molecular |
C15H13NO2 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
2,4-dihydro-1H-3,1-benzoxazin-2-yl(phenyl)methanone |
InChI |
InChI=1S/C15H13NO2/c17-14(11-6-2-1-3-7-11)15-16-13-9-5-4-8-12(13)10-18-15/h1-9,15-16H,10H2 |
Clave InChI |
CFUWUAUHXZIICW-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2NC(O1)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Diphenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B14373314.png)
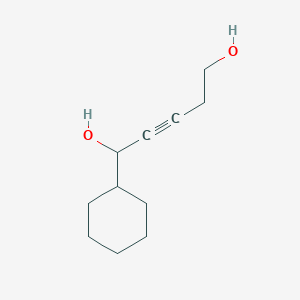
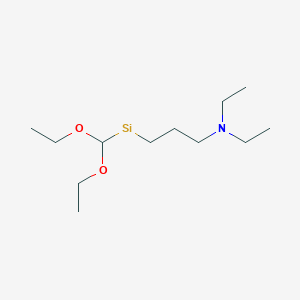
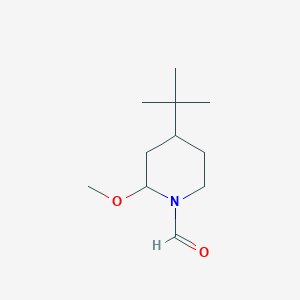
![1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373339.png)
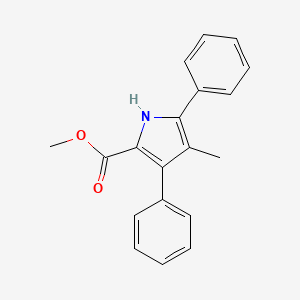
![3-[(Azepan-1-yl)methyl]phenol](/img/structure/B14373348.png)
![Diphenyl(sulfanylidene)[(triethylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14373349.png)

![[1,1'-Biphenyl]-4-YL dodecanoate](/img/structure/B14373363.png)
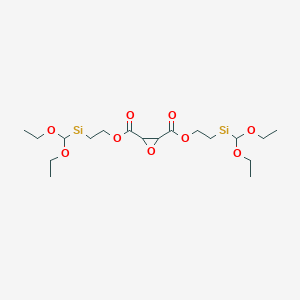
![N-Benzyl-N-{2-[(1-chloropropan-2-yl)oxy]ethyl}butan-1-amine](/img/structure/B14373371.png)
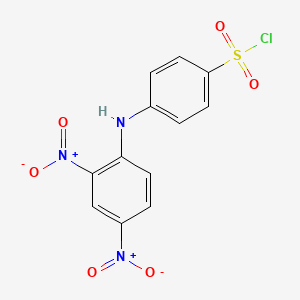
![4-[(Pyridine-4-carbonyl)amino]benzene-1-sulfonyl azide](/img/structure/B14373377.png)
